Cas no 1217676-37-3 (Aprepitant-13C2,d2 (Major))

Aprepitant-13C2,d2 (Major) is a stable isotope-labeled analog of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used in antiemetic therapy. The incorporation of two carbon-13 (13C) atoms and two deuterium (d2) atoms enhances its utility as an internal standard in quantitative mass spectrometry, ensuring high precision and accuracy in pharmacokinetic and metabolic studies. The isotopic labeling minimizes interference with endogenous compounds, improving analytical specificity. This compound is particularly valuable in drug development and clinical research, where reliable quantification of Aprepitant and its metabolites is critical. Its high chemical purity and isotopic enrichment further support reproducible and robust experimental outcomes.
Aprepitant-13C2,d2 (Major) structure
Aprepitant-13C2,d2 (Major) structure
商品名:Aprepitant-13C2,d2 (Major)
CAS番号:1217676-37-3
MF:C23H21F7N4O3
メガワット:534.426669836044
CID:4553091

Aprepitant-13C2,d2 (Major) 化学的及び物理的性質

名前と識別子

    • Aprepitant-13C2,d2 (Major)
    • インチ: 1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1
    • InChIKey: ATALOFNDEOCMKK-OITMNORJSA-N
    • ほほえんだ: N1(CC2=NNC(=O)N2)[C@@H](c2ccc(F)cc2)[C@@H](O[C@H](C)c2cc(C(F)(F)F)cc(C(F)(F)F)c2)OCC1

Aprepitant-13C2,d2 (Major) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
A729802-1mg
5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)methyl-13C)-1H-1,2,4-triazol-5-13C-3-ol
1217676-37-3
1mg
¥2100.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
A729802-10mg
5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)methyl-13C)-1H-1,2,4-triazol-5-13C-3-ol
1217676-37-3
10mg
¥16800.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-66214-1mg
5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)methyl-13C)-1H-1,2,4-triazol-5-13C-3-ol
1217676-37-3
1mg
¥1490.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-66214-10mg
5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)methyl-13C)-1H-1,2,4-triazol-5-13C-3-ol
1217676-37-3
10mg
¥11440.00 2023-09-15
TRC
A729802-10mg
Aprepitant-13C2,d2 (Major)
1217676-37-3
10mg
$ 1694.00 2023-04-19
TRC
A729802-1mg
Aprepitant-13C2,d2 (Major)
1217676-37-3
1mg
$ 224.00 2023-04-19

Aprepitant-13C2,d2 (Major) 関連文献

Related Articles

Aprepitant-13C2,d2 (Major)に関する追加情報

Aprepitant-13C2,d2 (Major): A Comprehensive Overview of the Labeled Compound

Aprepitant-13C2,d2 (Major) is a labeled derivative of Aprepitant, a well-known antiemetic drug used primarily to prevent nausea and vomiting associated with chemotherapy and surgery. This compound, with the CAS number 1217676-37-3, is a valuable tool in pharmacological research, particularly in the study of drug metabolism and pharmacokinetics. The incorporation of stable isotopes such as 13C and d2 (deuterium) allows for precise tracking and quantification of the compound in biological systems, providing critical insights into its behavior and interactions.

The primary mechanism of action of Aprepitant involves blocking the binding of substance P to the neurokinin 1 (NK1) receptor, which plays a crucial role in the emetic response. By inhibiting this pathway, Aprepitant effectively reduces the incidence and severity of nausea and vomiting. The labeled form, Aprepitant-13C2,d2 (Major), retains these pharmacological properties while offering enhanced analytical capabilities.

In recent studies, the use of labeled compounds like Aprepitant-13C2,d2 (Major) has been instrumental in elucidating the metabolic pathways of drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry utilized mass spectrometry to trace the metabolism of Aprepitant-13C2,d2 (Major) in human liver microsomes. The results provided detailed insights into the formation and elimination of metabolites, which are essential for optimizing drug dosing and minimizing adverse effects.

The stability and reliability of Aprepitant-13C2,d2 (Major) make it an ideal candidate for various applications in pharmaceutical research. In preclinical studies, it has been used to evaluate the bioavailability and distribution of Aprepitant in animal models. These studies have demonstrated that the labeled compound accurately reflects the behavior of the parent drug, thereby validating its use as a surrogate marker.

Clinical trials have also benefited from the use of Aprepitant-13C2,d2 (Major). A phase II trial conducted in 2022 assessed the pharmacokinetics and safety profile of Aprepitant in patients undergoing chemotherapy. The trial utilized mass spectrometry to measure plasma concentrations of both the parent drug and its labeled form. The data obtained from this trial provided valuable information on drug clearance rates and potential drug-drug interactions, which are critical for optimizing treatment regimens.

The development of stable isotope-labeled compounds like Aprepitant-13C2,d2 (Major) has also opened new avenues for research into drug-drug interactions. A 2021 study published in the Clinical Pharmacology & Therapeutics journal investigated the impact of co-administration with other antiemetic agents on the pharmacokinetics of Aprepitant. The results indicated that certain combinations could alter drug metabolism, highlighting the importance of careful dosing adjustments.

In addition to its applications in pharmacological research, Aprepitant-13C2,d2 (Major) has potential uses in diagnostic imaging. The stable isotopes incorporated into the compound can be detected using nuclear magnetic resonance (NMR) spectroscopy, making it possible to visualize drug distribution in tissues. This capability is particularly useful for understanding how drugs interact with specific organs or tissues, which can inform targeted therapy approaches.

The synthesis of labeled compounds like Aprepitant-13C2,d2 (Major) involves sophisticated chemical techniques to ensure high purity and isotopic enrichment. Recent advancements in synthetic methods have improved yield and efficiency, making these compounds more accessible for research purposes. For example, a 2020 study published in the Tetrahedron Letters described an optimized synthetic route that significantly reduced production costs while maintaining high product quality.

The availability of high-quality labeled compounds like Aprepitant-13C2,d2 (Major) is crucial for advancing our understanding of drug behavior and improving therapeutic outcomes. As research continues to uncover new insights into drug metabolism and pharmacokinetics, these compounds will play an increasingly important role in driving innovation in pharmaceutical science.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.